Cas no 1519552-41-0 (1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one)

1-4-(3-Aminocyclopentyl)piperazin-1-ylethan-1-one is a specialized organic compound featuring a cyclopentylamine core linked to a piperazine moiety via an acetyl group. This structure imparts versatility in medicinal chemistry and pharmaceutical research, particularly as a key intermediate in the synthesis of bioactive molecules. The presence of both amine and carbonyl functional groups enhances its reactivity, enabling selective modifications for targeted applications. Its rigid cyclopentyl ring contributes to conformational stability, which can be advantageous in drug design for optimizing binding affinity and selectivity. The compound is typically utilized in exploratory studies for developing novel therapeutics, including CNS-active agents or enzyme inhibitors, due to its balanced lipophilicity and potential for further derivatization.
1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one structure
1519552-41-0 structure
Product name:1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one
CAS No:1519552-41-0
MF:C11H21N3O
MW:211.30394244194
MDL:MFCD21932526
CID:4777716
PubChem ID:79465253

1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one
    • 1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one
    • MDL: MFCD21932526
    • Inchi: 1S/C11H21N3O/c1-9(15)13-4-6-14(7-5-13)11-3-2-10(12)8-11/h10-11H,2-8,12H2,1H3
    • InChI Key: QZBDIOHJJKOYKZ-UHFFFAOYSA-N
    • SMILES: O=C(C)N1CCN(CC1)C1CCC(C1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 236
  • XLogP3: -0.4
  • Topological Polar Surface Area: 49.6

1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A621283-50mg
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one
1519552-41-0
50mg
$ 230.00 2022-06-07
Enamine
EN300-196086-0.05g
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one
1519552-41-0 93%
0.05g
$229.0 2023-09-17
Enamine
EN300-196086-1g
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one
1519552-41-0 93%
1g
$986.0 2023-09-17
1PlusChem
1P01BI23-2.5g
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one
1519552-41-0 93%
2.5g
$2449.00 2023-12-21
1PlusChem
1P01BI23-10g
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one
1519552-41-0 93%
10g
$5298.00 2023-12-21
Enamine
EN300-196086-1.0g
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one
1519552-41-0 93%
1g
$0.0 2023-06-08
Enamine
EN300-196086-10g
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one
1519552-41-0 93%
10g
$4236.0 2023-09-17
Enamine
EN300-196086-0.1g
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one
1519552-41-0 93%
0.1g
$342.0 2023-09-17
Enamine
EN300-196086-0.5g
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one
1519552-41-0 93%
0.5g
$768.0 2023-09-17
1PlusChem
1P01BI23-500mg
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one
1519552-41-0 90%
500mg
$1012.00 2024-06-20

Additional information on 1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one

Introduction to 1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one (CAS No. 1519552-41-0)

1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1519552-41-0, has garnered attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a piperazine ring and an aminocyclopentyl moiety, which are key features that contribute to its biological activity and reactivity.

The synthesis and characterization of 1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one involve advanced chemical methodologies that highlight the compound's versatility. The presence of the piperazine ring, a common pharmacophore in many bioactive molecules, suggests potential interactions with biological targets such as enzymes and receptors. This structural motif is well-documented for its role in enhancing the solubility and bioavailability of pharmaceutical agents.

Recent research has focused on the pharmacological properties of derivatives of piperazine-containing compounds, including 1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one. Studies have demonstrated that modifications in the piperazine ring can significantly alter the pharmacokinetic and pharmacodynamic profiles of these molecules. The aminocyclopentyl group further contributes to the compound's complexity, offering multiple sites for functionalization and interaction with biological systems.

In the context of drug discovery, 1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one serves as a valuable scaffold for designing novel therapeutic agents. Its structural features make it a candidate for further exploration in the development of drugs targeting neurological disorders, cardiovascular diseases, and other conditions where piperazine-based compounds have shown promise. The compound's ability to undergo various chemical transformations allows for the creation of a diverse library of derivatives with tailored biological activities.

The latest advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of 1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one with potential target proteins. These studies provide insights into how the compound can be optimized for better efficacy and reduced side effects. The integration of experimental data with computational approaches has been crucial in understanding the molecular mechanisms underlying the biological effects of this compound.

One notable application of 1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one is in the development of kinase inhibitors, which are essential in treating various cancers and inflammatory diseases. The piperazine ring's ability to mimic natural substrates or bind to allosteric sites on kinases makes it an effective component in designing inhibitors. Additionally, the compound's structural flexibility allows for fine-tuning its interactions with biological targets, enhancing its therapeutic potential.

Another area where this compound has shown promise is in the treatment of central nervous system (CNS) disorders. Piperazine derivatives are known for their ability to cross the blood-brain barrier, making them suitable candidates for CNS drug development. Research indicates that modifications to the piperazine ring can modulate neurotransmitter activity, offering new avenues for treating conditions such as depression, anxiety, and neurodegenerative diseases.

The synthesis of 1-4-(3-amino-cyclopentyl)-piperazin-ylethan-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as transition metal catalysis and flow chemistry have been employed to improve yield and purity. These methods not only enhance efficiency but also minimize waste, aligning with green chemistry principles.

The analytical characterization of this compound has been performed using state-of-the-art spectroscopic techniques including nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies provide comprehensive information about the molecular structure, purity, and stability of 1-(4-(3-amino-cyclopentyl)-piperazin)-ylethan-one, ensuring its suitability for further applications.

In conclusion, 1-(4-(3-amino-cyclopentyl)-piperazin)-ylethan-one (CAS No. 1519552-41-0) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and versatile reactivity make it an attractive candidate for designing novel therapeutic agents targeting various diseases. Continued research in this area will likely uncover new applications and optimize existing ones, contributing to advancements in medicine.

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